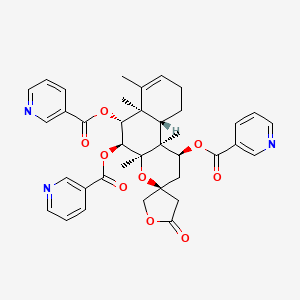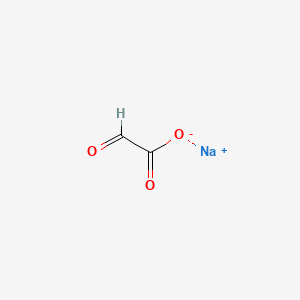
Sodium glyoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium glyoxylate is an organic sodium salt that is the monosodium salt of glyoxylic acid. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, a mouse metabolite and an Escherichia coli metabolite. It contains a glyoxylate.
Aplicaciones Científicas De Investigación
Inhibition and Stimulation of Enzymes
Sodium glyoxylate has been studied for its effects on certain enzymes. For instance, it acts as a slowly reversible inhibitor of the CO2/Mg2+-activated form of ribulose-1,5-bisphosphate carboxylase/oxygenase, a crucial enzyme in plants. Glyoxylate does not differentially inhibit the enzyme's carboxylase or oxygenase activities, suggesting a potential role in plant metabolism regulation (Cook, Mulligan, & Tolbert, 1985).
Chemical Separation and Reactions
Sodium glyoxylate is involved in chemical reactions for the separation of glyoxylic acid from technological mixtures. This process involves ionic exchange reactions and highlights the compound's role in chemical engineering and materials science (Pozdniakov et al., 2017).
Effects on Metabolism
In studies related to metabolism, sodium glyoxylate has been observed to alter levels of certain metabolites in organisms. For example, it significantly raised the levels of renal tissue calcium and oxalate in rats, and its administration resulted in enhanced liver glycollate oxidase activity (Jayanthi, Saravanan, & Varalakshmi, 1994).
Interaction with Other Compounds
Research has also focused on sodium glyoxylate's interactions with other compounds. For example, its reaction with indole under basic conditions produces sodium 3-indolylglycolate and other derivatives, revealing its potential in synthesizing complex organic compounds (Amat-Guerri, Martinez-Utrilla, & Pascual, 1981).
Biochemical Mechanisms
Sodium glyoxylate's role in biochemical mechanisms, such as glycolysis and energy metabolism, has been investigated. Studies include its effects on enzyme kinetics and interactions with metabolic pathways (Park et al., 2017).
Propiedades
Número CAS |
2706-75-4 |
|---|---|
Nombre del producto |
Sodium glyoxylate |
Fórmula molecular |
C2HNaO3 |
Peso molecular |
96.02 g/mol |
Nombre IUPAC |
sodium;oxaldehydate |
InChI |
InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1 |
Clave InChI |
SOEVVANXSDKPIY-UHFFFAOYSA-M |
SMILES |
C(=O)C(=O)[O-].[Na+] |
SMILES canónico |
C(=O)C(=O)[O-].[Na+] |
Otros números CAS |
2706-75-4 |
Pictogramas |
Irritant |
Números CAS relacionados |
298-12-4 (Parent) |
Sinónimos |
glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
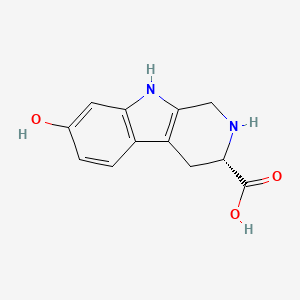
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
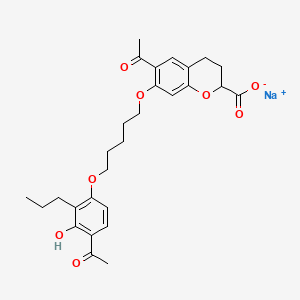
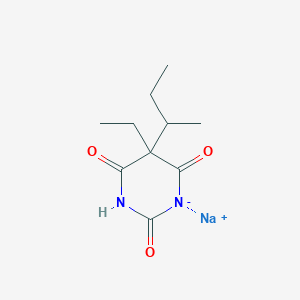
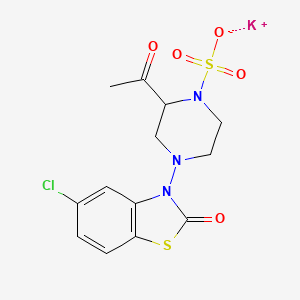
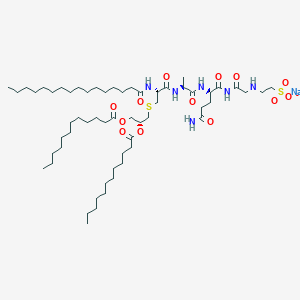

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
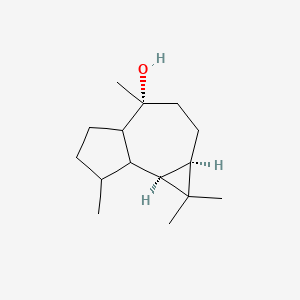
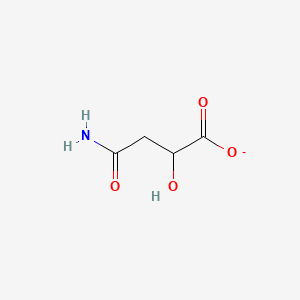
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
